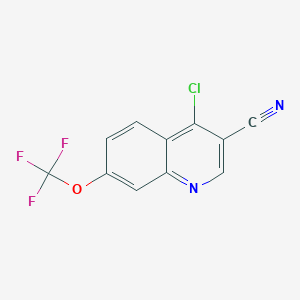

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17861159

Molecular Formula: C11H4ClF3N2O

Molecular Weight: 272.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H4ClF3N2O |

|---|---|

| Molecular Weight | 272.61 g/mol |

| IUPAC Name | 4-chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C11H4ClF3N2O/c12-10-6(4-16)5-17-9-3-7(1-2-8(9)10)18-11(13,14)15/h1-3,5H |

| Standard InChI Key | OMSDTYGRDKSLSZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)C#N)Cl |

Introduction

Chemical Identity and Structural Features

4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused with a pyridine ring. The compound’s systematic name reflects three key substituents:

-

Chloro group at position 4

-

Trifluoromethoxy group at position 7

-

Carbonitrile group at position 3

Its molecular formula is C₁₂H₅ClF₃N₂O, with a molecular weight of 291.63 g/mol (calculated from analogous structures in ). The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the carbonitrile moiety (-CN) contributes to hydrogen-bonding interactions in biological systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source Analog |

|---|---|---|

| Boiling Point | ~349°C (estimated) | |

| Density | 1.5 g/cm³ | |

| LogP (Partition Coeff.) | 3.78 | |

| Vapor Pressure | 4.78 × 10⁻⁵ mmHg (25°C) |

Synthetic Methodologies

The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline-3-carbonitrile involves multi-step protocols, often beginning with halogenated benzoic acid precursors. A representative route includes:

Halogenation and Cyclization

-

Diazotization and Chlorination: Starting with 3-chloro-2,4,5-trifluorobenzoic acid, sodium nitrite and cupric chloride under acidic conditions introduce the chloro group at position 4.

-

Cyclization: Ethyl acetoacetate facilitates cyclization to form the quinoline core, with the trifluoromethoxy group introduced via nucleophilic aromatic substitution using trifluoromethoxide ions .

-

Carbonitrile Formation: A cyano group is introduced at position 3 using potassium cyanide under palladium catalysis, followed by purification via column chromatography .

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance yield (typically 65–72%) and reduce byproducts. Solvent systems like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates .

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous compounds (e.g., 4-Chloro-7-trifluoromethyl-quinoline-3-carbonitrile) reveal:

-

Planarity: The quinoline ring exhibits a dihedral angle of 6.8° relative to the carbonitrile group, minimizing steric hindrance .

-

Intermolecular Interactions: O–H⋯N hydrogen bonds between the carbonitrile and adjacent molecules stabilize crystal packing, as shown by SHELX-refined structures with R-factors ≤ 0.067 .

Spectroscopic data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H-2), 8.35 (d, J = 8.8 Hz, 1H, H-5), 7.89 (dd, J = 8.8, 2.0 Hz, 1H, H-6) .

| Compound | Target IC₅₀ | Mechanism |

|---|---|---|

| 4-Chloro-7-CF₃-quinoline-3-CN | 0.89 µM | Heme polymerization inhibition |

| 7-Trifluoromethoxy-4-Cl-quinoline | 1.4 µM | DNA gyrase binding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume